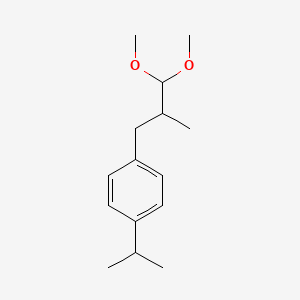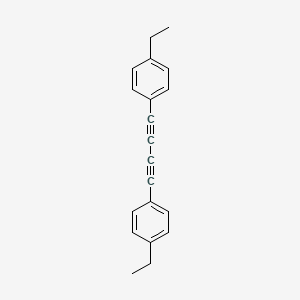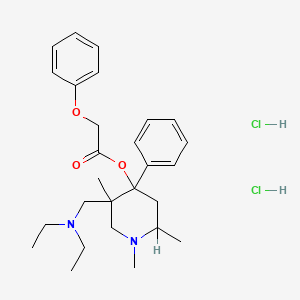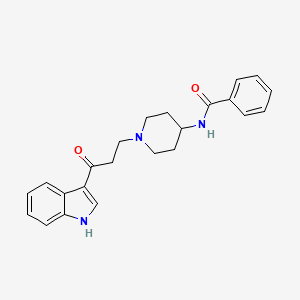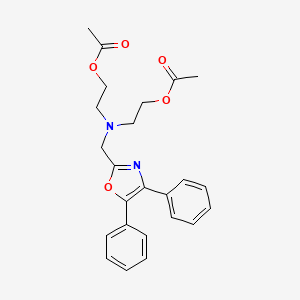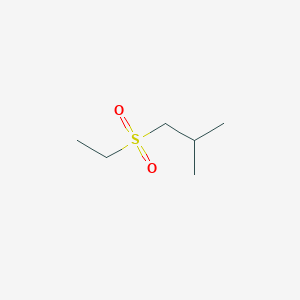
Ethyl isobutyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl isobutyl sulfone is an organosulfur compound with the molecular formula C6H14O2S and a molecular weight of 150.239 g/mol . It is characterized by the presence of a sulfone group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl isobutyl sulfone can be synthesized through several methods, including the oxidation of sulfides and the alkylation of sulfinates. One common method involves the oxidation of ethyl isobutyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically occurs in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl isobutyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids or other higher oxidation state compounds.
Reduction: Reduction reactions can convert it back into sulfides or thiols.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiolates.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl isobutyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Wirkmechanismus
The mechanism by which ethyl isobutyl sulfone exerts its effects is primarily through its ability to participate in redox reactions and form stable intermediates. The sulfone group can stabilize adjacent carbanions, making it a valuable intermediate in various chemical transformations . In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl isobutyl sulfone can be compared with other sulfones such as:
Sulfolane: Known for its use as a solvent in industrial processes.
Methyl sulfone: Commonly used in dietary supplements and as an anti-inflammatory agent.
Dimethyl sulfone: Used in the treatment of osteoarthritis and other inflammatory conditions.
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
34008-93-0 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
1-ethylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C6H14O2S/c1-4-9(7,8)5-6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
NJAKRNRJVHIIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


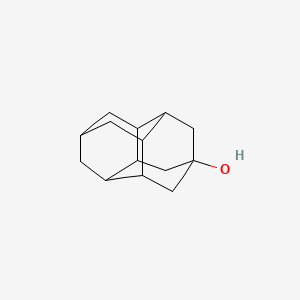
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)


![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
